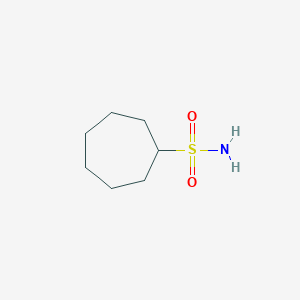

Cycloheptanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cycloheptanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a seven-membered cycloheptane ring bonded to a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with sulfonamide under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the sulfonamide.

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the cyclization of a suitable precursor, followed by sulfonation. The reaction conditions are carefully controlled to optimize yield and purity, often involving catalysts and specific temperature and pressure conditions.

Analyse Des Réactions Chimiques

Cross-Metathesis with Olefins

Cycloheptanesulfonamide derivatives undergo olefin cross-metathesis (CM) using Hoveyda-Grubbs catalysts (e.g., 1b and 1c ) to form functionalized α,β-unsaturated sulfonamides. These reactions proceed with high (E)-selectivity (>95%) and tolerate diverse functional groups, including esters, sulfoxides, and carboxylic acids .

Key Example :

| Substrate | Partner Olefin | Catalyst | Yield (%) | Product Stereochemistry |

|---|---|---|---|---|

| Vinyl sulfonamide (3a ) | Styrene (2e ) | 1b (5 mol%) | 62 | (E) |

This reaction expands the utility of this compound in synthesizing bioactive molecules, such as antiviral agents .

C–H Alkylation via Radical Pathways

This compound participates in C–H alkylation under radical conditions. Computational studies (M06-2X-D3/ma-def2-svp) suggest a mechanism involving:

-

Homolysis of boronic acids (e.g., cyclohexylboronic acid) to generate cyclohexane radicals.

-

Radical addition to the sulfonamide’s α-carbon.

Energy Profile :

-

Path a2 (non-TFA-assisted): ΔG‡ = 18.3 kcal/mol (favored).

-

Path b2 (TFA-assisted): ΔG‡ = 14.7 kcal/mol (lower barrier due to proton transfer stabilization) .

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen reacts with electrophiles to form N-functionalized derivatives. For example:

-

Acylation : Treatment with acyl chlorides in CH₂Cl₂/Et₃N yields N-acylsulfonamides (e.g., morpholine- and triazole-substituted derivatives) .

-

Alkylation : Reaction with alkyl halides or epoxides under basic conditions produces N-alkylated products, often used in antiviral drug synthesis .

Representative Reaction :

This compound+R-XEt3NN-R-Cycloheptanesulfonamide

Heterocyclization and Ring Expansion

This compound serves as a precursor for heterocyclic systems:

-

Thiadiazole Formation : Reaction with hydrazines and CS₂ yields 1,3,4-thiadiazole derivatives, which show urease inhibition (IC₅₀ = 5.06–6.69 µM) .

-

Ring Expansion : Oxidative ring expansion with KMnO₄ in basic media generates bicyclic sulfonamides, enhancing antiviral activity against cytomegalovirus .

Example :

This compoundKMnO4,NaOHBicyclic Sulfonamide(EC50=0.8 μM vs. SARS-CoV-2)[7]

Pharmacokinetic Modifications

Introduction of methylsulfonamide groups improves metabolic stability and oral bioavailability. Key modifications include:

-

C8-Methylsulfonamide Analogues : Enhance pharmacokinetic properties (e.g., t₁/₂ = 4.2 h, F = 77%) while retaining NaV1.7 inhibition (IC₅₀ = 12 nM) .

Multi-Target Drug Conjugation

This compound is conjugated with NSAIDs (e.g., naproxen) via amide linkers to create dual-action therapeutics:

-

Anti-Inflammatory Activity : Naproxen-sulfamethoxazole conjugate inhibits COX-2 (75.4% at 10 µM) .

-

Urease Inhibition : Sulfaguanidine conjugates exhibit competitive inhibition (IC₅₀ = 5.06 µM) .

Structure-Activity Relationship (SAR) :

| Conjugate | Urease IC₅₀ (µM) | COX-2 Inhibition (%) |

|---|---|---|

| Naproxen-Sulfathiazole (5 ) | 5.82 ± 0.28 | 68.2 |

| Naproxen-Sulfaguanidine (10 ) | 5.06 ± 0.29 | 62.4 |

Applications De Recherche Scientifique

1.1 Anticancer Properties

Cycloheptanesulfonamide and its derivatives have shown significant cytotoxic activity against various cancer cell lines. Research indicates that sulfonamides can inhibit tumor growth by affecting cellular viability and inducing apoptosis. For instance, studies have demonstrated that certain sulfonamide compounds exhibit cytotoxic effects comparable to established chemotherapeutics like cisplatin, particularly against hepatocellular carcinoma (HCC) and glioblastoma (GBM) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | LD50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUH7 (HCC) | 7.2 | Induction of apoptosis |

| This compound | U251 (GBM) | 9.7 | Inhibition of cell proliferation |

| Derivative A | HT-29 (Colon) | 4.8 | Cell cycle arrest |

1.2 Antiviral Activity

Recent studies have also highlighted the antiviral potential of this compound derivatives. These compounds have been investigated for their efficacy against a range of viruses, including SARS-CoV-2 and HIV. The antiviral mechanisms often involve the inhibition of viral entry or replication within host cells .

Table 2: Antiviral Efficacy of Sulfonamide Derivatives

| Compound | Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 | 0.8 | Inhibition of viral replication |

| Derivative B | HIV | <5.0 | Blockade of viral entry |

Material Science Applications

2.1 Proton Exchange Membranes

This compound has been utilized in the development of novel materials such as fluorine-lean proton exchange membranes. These membranes are crucial in fuel cell technology, where they facilitate ion conduction while minimizing environmental impact due to reduced fluorine content .

Table 3: Properties of Sulfonamide-Based Membranes

| Property | Value |

|---|---|

| Ion Conductivity (S/cm) | 0.05 |

| Water Uptake (%) | 30 |

| Mechanical Stability | High |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents to enhance therapeutic efficacy.

- Targeted Drug Delivery : Developing formulations that utilize this compound as a targeting moiety for selective delivery to tumor sites.

- Expanded Antiviral Research : Further studies on the antiviral properties against emerging viral threats could lead to new therapeutic options.

Mécanisme D'action

The mechanism by which cycloheptanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and specificity.

Comparaison Avec Des Composés Similaires

Cycloheptanesulfonamide can be compared with other sulfonamide compounds, such as:

Cyclohexanesulfonamide: Similar structure but with a six-membered ring, leading to different chemical and physical properties.

Cyclooctanesulfonamide: Contains an eight-membered ring, which affects its reactivity and applications.

Benzene sulfonamide: Aromatic sulfonamide with different electronic properties and reactivity.

This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.

Activité Biologique

Cycloheptanesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₃N₁O₂S

- Molecular Weight : 159.25 g/mol

- CAS Number : 1250372-68-9

This compound functions primarily through the inhibition of specific enzymes and pathways associated with disease processes. It has been shown to interact with:

- Enzymatic Targets : this compound inhibits various enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects against diseases such as cancer and bacterial infections .

- Cell Signaling Pathways : The compound modulates key signaling pathways, which may result in the suppression of tumor growth or enhancement of immune responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Properties

Studies have highlighted the potential of this compound as an anticancer agent. It has been observed to induce apoptosis in cancer cells by:

- Inhibiting Cell Proliferation : this compound affects the cell cycle, leading to reduced proliferation rates in various cancer cell lines .

- Modulating Gene Expression : The compound influences the expression of genes associated with apoptosis and cell survival, thereby promoting cancer cell death while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study conducted on this compound's efficacy against Escherichia coli and Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound could serve as a lead compound for developing new antibiotics.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound reduced cell viability by 50% at concentrations ranging from 10 to 20 µM after 48 hours of treatment. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other sulfonamides:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |

| Sulfanilamide | Moderate | Low | Folate synthesis inhibition |

| Trimethoprim | High | Low | Dihydropteroate synthase inhibition |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the this compound structure affect its biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies : Assessing the potential synergistic effects when combined with other therapeutic agents, particularly in cancer treatment.

Propriétés

IUPAC Name |

cycloheptanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJFGYKPOEVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.